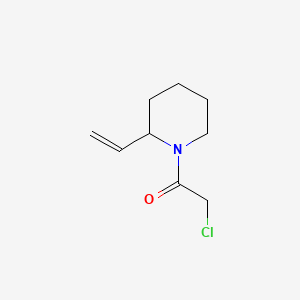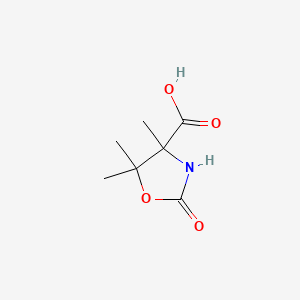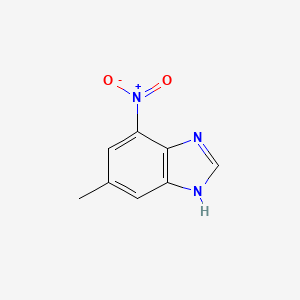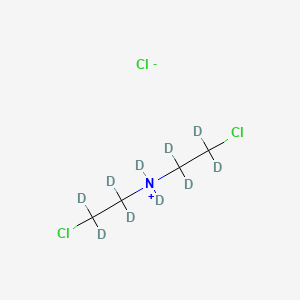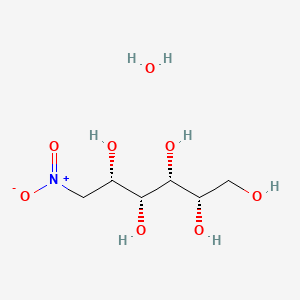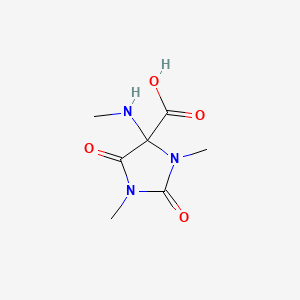![molecular formula C22H34O5 B566458 [(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate CAS No. 101390-89-0](/img/structure/B566458.png)
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate is a diterpenoid compound belonging to the fusicoccane family. These compounds are known for their complex structures and significant biological activities. This compound, like other fusicoccanes, is derived from natural sources such as fungi and liverworts .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[930 extraction from natural sources, such as fungi, remains a viable method for obtaining this compound .
化学反応の分析
Types of Reactions
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate, like other fusicoccanes, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can result in the formation of alcohols or alkanes .
科学的研究の応用
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in agriculture as a biostimulant to enhance plant growth
作用機序
The mechanism of action of [(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate involves its interaction with specific molecular targets. It is known to stabilize protein-protein interactions, particularly those involving 14-3-3 proteins. This stabilization can lead to various biological effects, including the induction of apoptosis in cancer cells. The pathways involved often include the modulation of signaling cascades that regulate cell growth and survival .
類似化合物との比較
[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate can be compared with other fusicoccanes, such as:
Fusicoccin A: Known for its ability to stabilize the H±ATPase/14-3-3 complex in plants.
Anadensin: Exhibits antimicrobial activity and can inhibit biofilm formation.
Barbifusicoccin A and B: Found in liverworts and have unique biological activities
特性
CAS番号 |
101390-89-0 |
|---|---|
分子式 |
C22H34O5 |
分子量 |
378.509 |
InChI |
InChI=1S/C22H34O5/c1-11(2)22(26)8-7-21(6)10-16-12(3)17(24)9-15(16)13(4)19(27-14(5)23)18(25)20(21)22/h11,13,15-16,18-20,25-26H,3,7-10H2,1-2,4-6H3/t13-,15+,16+,18+,19+,20-,21-,22-/m1/s1 |
InChIキー |
XSFSJNOGDNLBBA-IHVLQLBFSA-N |
SMILES |
CC1C2CC(=O)C(=C)C2CC3(CCC(C3C(C1OC(=O)C)O)(C(C)C)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)
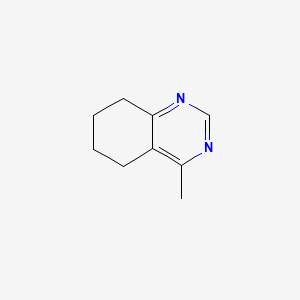
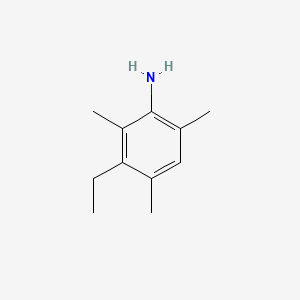
![1H-Pyrazole, 4-[2-(methoxy-d3)ethyl]-3,5-dimethyl- (9CI)](/img/new.no-structure.jpg)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)
![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)
![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-C]pyridine](/img/structure/B566386.png)
